methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl 2-bromoacetate.
Formation of Intermediate: The 5-fluoroindole undergoes a bromination reaction to form 5-fluoro-3-bromoindole.
Hydroxylation: The 5-fluoro-3-bromoindole is then subjected to a hydroxylation reaction using a suitable hydroxylating agent to introduce the hydroxyl group at the 3rd position.
Esterification: Finally, the hydroxylated intermediate is esterified with methyl 2-bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 5-fluoro-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of 5-fluoro-3-hydroxy-1H-indole-2-methanol.
Substitution: Formation of 5-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.
Scientific Research Applications
Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate: Similar structure but with an iodine atom instead of a hydroxyl group.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with an ethyl ester and a methyl group.
Uniqueness
Methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, hydroxyl group, and carboxylate ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3 |
InChI Key |
JDRWQGKCMHVAMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.